Ethyl 2-ethoxybenzoate
Overview
Description
Ethyl 2-ethoxybenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from benzoic acid and ethanol, characterized by its aromatic structure and the presence of an ethoxy group at the second position of the benzene ring. This compound is commonly used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxybenzoate can be synthesized through the esterification of 2-ethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming 2-ethoxybenzyl alcohol.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: 2-ethoxybenzoic acid
Reduction: 2-ethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the specific reaction (e.g., 2-ethoxy-5-nitrobenzoate)
Scientific Research Applications
Ethyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-ethoxybenzoate: Similar in structure but with the ethoxy group at the fourth position.
Methyl 2-ethoxybenzoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl benzoate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Uniqueness: this compound is unique due to the position of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can significantly impact its chemical behavior and applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCDRGUTZLAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278183 | |
Record name | Ethyl 2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-24-0 | |
Record name | Benzoic acid, 2-ethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6290-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 6584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6290-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-ethoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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